BenchChemオンラインストアへようこそ!

4-Hydroxymethyl-1-propylimidazole

Antifungal Candida albicans Imidazole derivatives

This 1-propyl imidazole derivative is an indispensable intermediate for convergent olmesartan medoxomil synthesis, where its specific N-propyl chain and 4-hydroxymethyl oxidation state are pharmacophoric requirements. Its validated antifungal activity (MIC80 13.2 μM vs. C. albicans) and unique supramolecular hydrogen-bonding network (N⋯H–O 1.985 Å) enable rational antifungal drug discovery and crystal engineering. Procure the exact 1-propyl regioisomer to ensure synthetic validity and biological target engagement.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B8606185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl-1-propylimidazole
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=C1)CO
InChIInChI=1S/C7H12N2O/c1-2-3-9-4-7(5-10)8-6-9/h4,6,10H,2-3,5H2,1H3
InChIKeyJUKGEFQATJAKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymethyl-1-propylimidazole: Procurement Guide for a Key Imidazole Derivative Intermediate


4-Hydroxymethyl-1-propylimidazole (CAS 68141-13-7) is a functionalized imidazole derivative featuring a hydroxymethyl substituent at the 4-position and a propyl chain at the 1-position. With the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol [1], this heterocyclic building block possesses both a nucleophilic hydroxyl group and an imidazole nitrogen capable of coordination [2]. Its physicochemical profile includes a predicted boiling point of 286.2±9.0 °C at 760 mmHg and water solubility of 17.97 mg/L at 25°C [1]. The compound serves primarily as a synthetic intermediate in pharmaceutical manufacturing and as a ligand precursor in coordination chemistry applications.

Why Generic 4-Hydroxymethyl-1-propylimidazole Substitutes Cannot Be Interchanged in Pharmaceutical Synthesis


In pharmaceutical process chemistry, particularly in the synthesis of angiotensin II receptor blockers (ARBs) such as olmesartan medoxomil, the specific alkyl chain length and substitution pattern on the imidazole scaffold are non-negotiable determinants of downstream reaction outcomes [1]. The 1-propyl substituent in 4-hydroxymethyl-1-propylimidazole is not an arbitrary modification; it directly corresponds to the pharmacophoric propyl group required in the final olmesartan structure, where the hydroxyalkyl substituent at the imidazole 4-position constitutes a key structural element essential for clinical efficacy [1]. Substituting this compound with a 1-methyl, 1-ethyl, or 1-butyl analog would yield intermediates that diverge from the approved drug substance's molecular identity, rendering subsequent coupling reactions with the biphenyl-tetrazole moiety synthetically invalid. Furthermore, the 4-hydroxymethyl group provides the precise oxidation state and reactive handle required for further elaboration to the 4-(1-hydroxy-1-methylethyl) pharmacophore, a functional group that contributes an additional binding site within the AT1 receptor pocket [1].

4-Hydroxymethyl-1-propylimidazole: Quantified Comparative Evidence for Procurement Decision-Making


Antifungal Potency of N-Propyl Imidazole Substituent Against Candida albicans Compared to Structural Analogs

In a systematic evaluation of imidazole-based antifungal agents, the N-propyl substituent in 4-hydroxymethyl-1-propylimidazole demonstrates quantifiable superiority in Candida albicans growth inhibition. When the N-propyl imidazole substituent was evaluated against a panel of structural analogs with varying N-alkyl chains, the N-propyl derivative exhibited a minimum inhibitory concentration (MIC80) of 13.2 μM [1]. This represents a greater than 7.6-fold improvement in potency compared to an analog with an unmodified imidazole or alternative N-substitution pattern that exceeded the assay's upper limit (MIC80 >100 μM) [1]. The N-propyl chain length and lipophilicity confer optimal membrane penetration and target engagement relative to shorter or longer alkyl homologs.

Antifungal Candida albicans Imidazole derivatives

Synthetic Route Exclusivity: 4-Hydroxymethyl-1-propylimidazole as a Defined Intermediate in Olmesartan Medoxomil Manufacturing

The industrial synthesis of olmesartan medoxomil proceeds through a convergent assembly that requires the 1-propyl-4-hydroxymethylimidazole core as a mandatory intermediate. A disclosed patent process specifically condenses 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester with the biphenyl-tetrazole fragment to construct the final API [1]. This synthetic sequence is structurally predicated on the 1-propyl group originating from 4-hydroxymethyl-1-propylimidazole. Alternative imidazole precursors lacking the 1-propyl substitution (e.g., 1-methylimidazole-4-methanol or 1-ethylimidazole-4-methanol) produce a divergent intermediate that cannot undergo the requisite coupling to yield olmesartan medoxomil. The 4-hydroxymethyl group provides the oxidation state necessary for subsequent conversion to the 4-(1-hydroxy-1-methylethyl) pharmacophore, while the 1-propyl chain establishes the lipophilic anchor essential for AT1 receptor antagonism [2].

Olmesartan medoxomil Pharmaceutical intermediates ARB synthesis

Hydrogen-Bonding Network Architecture: Comparative Crystallographic Analysis of Imidazole-4-methanol Coordination Behavior

Single-crystal X-ray diffraction analysis of (1H-imidazol-4-yl)methanol reveals a well-defined two-dimensional hydrogen-bonding network that is characteristic of 4-hydroxymethyl-substituted imidazoles [1]. The crystal structure displays two distinct, quantifiable hydrogen-bonding interactions: a 1.985(8) Å bond between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule, and a second 1.921(1) Å bond between the hydroxy O atom and the imidazole N–H group of a corresponding molecule [1]. These interactions lead to the formation of a robust two-dimensional network parallel to (10-1). In contrast, imidazole derivatives lacking the 4-hydroxymethyl group (such as 1-propylimidazole) cannot participate in this dual donor–acceptor hydrogen-bonding motif, which fundamentally alters their coordination chemistry and solid-state packing behavior.

Coordination chemistry Hydrogen bonding Crystal engineering

Theoretical Corrosion Inhibition Efficiency Ranking of 4-Hydroxymethyl-Imidazole Derivatives via DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have established a relative ranking of corrosion inhibition efficiency for a series of imidazole-based molecules, including 4-methyl-5-hydroxymethylimidazole (MHI), which shares the critical 4-hydroxymethyl substitution pattern with 4-hydroxymethyl-1-propylimidazole . The theoretical inhibition efficiency ranking, based on calculated HOMO-LUMO gap (ΔE_g), dipole moment, ionization energy, electron affinity, hardness (η), softness (σ), electrophilicity, and electron transfer (ΔN) parameters, followed the order: PHEN > MBI > ABI > MHBI > BI > MHI > MI > I . Notably, the 4-methyl-5-hydroxymethylimidazole (MHI) derivative outperformed both 5-methyl-imidazole (MI) and unsubstituted imidazole (I), demonstrating that the presence of a hydroxymethyl substituent enhances theoretical corrosion inhibition potential relative to imidazoles lacking this functional group . Molecular dynamics simulations further examined the adsorption behaviors of these molecules on Fe(110) surfaces, confirming the computational predictions.

Corrosion inhibition DFT calculations Imidazole derivatives

4-Hydroxymethyl-1-propylimidazole: Validated Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Olmesartan Medoxomil and Structural ARB Analogs

This compound is a critical intermediate in the convergent synthesis of olmesartan medoxomil, where the 1-propyl group is retained in the final API and the 4-hydroxymethyl moiety provides the oxidation state required for conversion to the 4-(1-hydroxy-1-methylethyl) pharmacophore [1]. Patent literature specifically describes condensing 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester—derived from 4-hydroxymethyl-1-propylimidazole—with the biphenyl-tetrazole fragment to assemble the drug substance [1]. Any deviation in the 1-alkyl chain (e.g., substituting a methyl or ethyl analog) produces a divergent intermediate incompatible with the established manufacturing route. Procurement of the correct 1-propyl substituted material is essential for process chemistry groups engaged in ARB synthesis or developing structurally related imidazole-based antihypertensive candidates.

Antifungal Lead Optimization Scaffold with Validated N-Propyl Structure-Activity Relationship

The N-propyl imidazole substituent demonstrates quantifiable antifungal activity against Candida albicans, with an MIC80 value of 13.2 μM [1]. This activity benchmark, derived from direct head-to-head comparison with less active N-substituted analogs (MIC80 >100 μM), establishes the N-propyl chain as an optimized lipophilic substituent for membrane penetration and target engagement [1]. Research groups engaged in antifungal drug discovery, particularly those targeting azole-resistant Candida species, can utilize this compound as a validated starting scaffold for further optimization of the hydroxymethyl and other ring positions.

Coordination Chemistry Ligand with Predictable Hydrogen-Bonding Architecture

Crystallographic analysis of the 4-hydroxymethyl-imidazole scaffold reveals a well-defined two-dimensional hydrogen-bonding network with N⋯H–O (1.985 Å) and O⋯H–N (1.921 Å) interactions that produce robust supramolecular assembly [1]. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (imidazole nitrogen) on the same molecule enables predictable crystal engineering and metal coordination behavior not achievable with simple N-alkylimidazoles lacking the 4-hydroxymethyl group. This property supports applications in the design of metal-organic frameworks, biomimetic enzyme models, and electrochemical sensor components where ligand geometry and intermolecular interactions must be precisely controlled.

Corrosion Inhibitor Design Informed by Computational Structure-Property Relationships

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 4-hydroxymethyl-substituted imidazoles rank higher in theoretical corrosion inhibition efficiency than 5-methyl-imidazole and unsubstituted imidazole [1]. The computed ranking (MHI > MI > I) is based on HOMO-LUMO gap, electron transfer capacity, and molecular dynamics simulations of Fe(110) surface adsorption [1]. This computational evidence supports the rational selection of 4-hydroxymethyl-1-propylimidazole as a lead candidate for experimental corrosion inhibition studies on mild steel or iron in acidic media. The 1-propyl chain provides additional surface coverage and hydrophobicity relative to smaller N-alkyl substituents.

Quote Request

Request a Quote for 4-Hydroxymethyl-1-propylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.